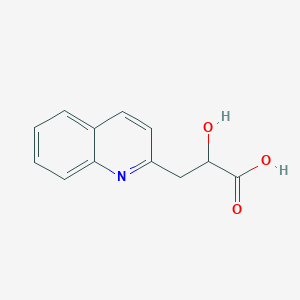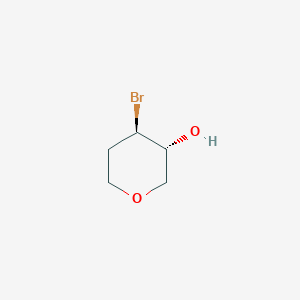
rac-(3R,4R)-4-bromooxan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(3R,4R)-4-bromooxan-3-ol is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom attached to an oxane ring, making it an interesting subject for chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-4-bromooxan-3-ol typically involves the use of specific reagents and conditions to achieve the desired stereochemistry. One common method includes the 1,3-dipolar cycloaddition reaction, which has been used to synthesize similar compounds . This reaction involves the use of a dipolarophile and an achiral ylide precursor under controlled conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
rac-(3R,4R)-4-bromooxan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted oxane derivatives.
科学的研究の応用
rac-(3R,4R)-4-bromooxan-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of rac-(3R,4R)-4-bromooxan-3-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its full potential in therapeutic applications .
類似化合物との比較
Similar Compounds
- rac-(3R,4R)-N-Methyl-4-(pyrrolidin-1-yl)tetrahydrofuran-3-amine
- rac-(3R,4R)-3-{[(tert-butoxy)carbonyl]amino}oxane-4-carboxylic acid
- rac-(3R,4R)-1-(tert-butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-3-carboxylic acid
Uniqueness
rac-(3R,4R)-4-bromooxan-3-ol is unique due to its specific stereochemistry and the presence of a bromine atom, which imparts distinct reactivity and binding properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
特性
分子式 |
C5H9BrO2 |
|---|---|
分子量 |
181.03 g/mol |
IUPAC名 |
(3R,4R)-4-bromooxan-3-ol |
InChI |
InChI=1S/C5H9BrO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3H2/t4-,5-/m1/s1 |
InChIキー |
JWLSQYXLTZURJW-RFZPGFLSSA-N |
異性体SMILES |
C1COC[C@H]([C@@H]1Br)O |
正規SMILES |
C1COCC(C1Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


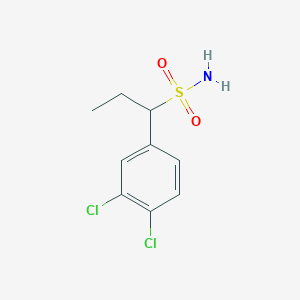
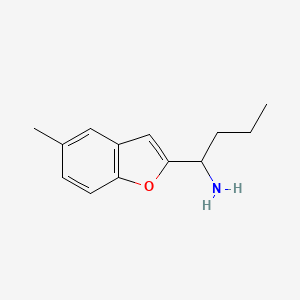
![Spiro[chromane-4,2'-oxirane]](/img/structure/B13630182.png)
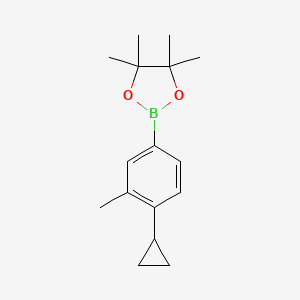



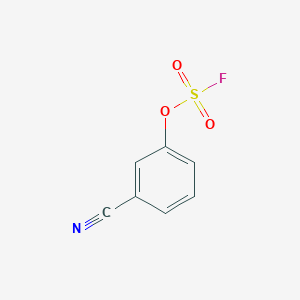
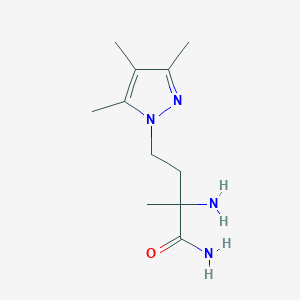
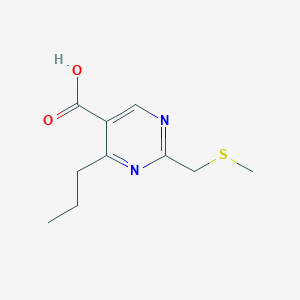
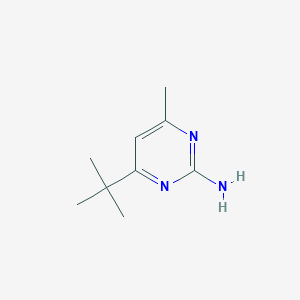
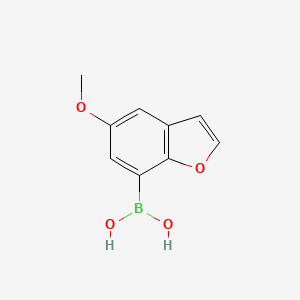
![2-[3-(2-Azidoethyl)-3H-diazirin-3-yl]ethanol](/img/structure/B13630239.png)
